2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride

Description

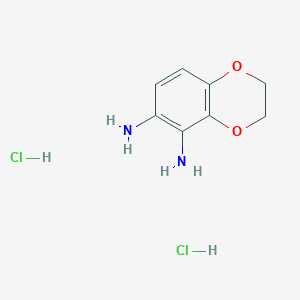

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride (CAS: 1134748-40-5) is a bicyclic aromatic compound featuring a 1,4-benzodioxine core substituted with two amine groups at positions 5 and 6, stabilized as a dihydrochloride salt. Its molecular formula is $ \text{C}8\text{H}{10}\text{N}2\text{O}2 \cdot 2\text{HCl} $, with a molecular weight of 247.13 g/mol. The compound is characterized by a fused dioxane ring system, which imparts rigidity and influences electronic properties.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-5-1-2-6-8(7(5)10)12-4-3-11-6;;/h1-2H,3-4,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMMWSNRPLHJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Variants

2,3-Dihydro-1,4-benzodioxine-6,7-diamine Dihydrochloride (CAS: 81927-47-1)

- Structure : Differs in the placement of amine groups at positions 6 and 7 instead of 5 and 4.

- Key Differences : Altered electronic distribution due to positional isomerism may affect solubility and reactivity.

4,5-Methylenedioxy-1,2-phenylenediamine Dihydrochloride (CAS: 81864-15-5)

- Structure : Contains a methylenedioxy bridge (O-CH$_2$-O) instead of a dioxane ring, with amine groups at positions 1 and 2.

- Key Differences : The absence of a fused ring reduces steric hindrance, enhancing flexibility. The methylenedioxy group increases electron density, influencing fluorescence properties.

- Applications : Used as a fluorescent derivatization agent for α-keto acids in analytical chemistry .

Functional Derivatives with Modified Substituents

(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride (CAS: 1001180-07-9)

- Structure : Substitutes one amine group with a chloro-methanamine moiety.

- Applications : Investigated for central nervous system (CNS)-targeted drug development .

N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (CAS: 21398-54-9)

- Structure : Features a methylamine side chain instead of diamines.

- Key Differences : The tertiary amine structure alters basicity and hydrogen-bonding capacity.

- Applications : Explored as a building block for receptor antagonists or enzyme inhibitors .

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Chloride

Pharmacologically Relevant Comparisons

Pramipexole Dihydrochloride Monohydrate (CAS: 191217-81-9)

- Structure : A benzothiazole derivative with a tetrahydro-1,3-benzothiazole core and propylamine side chain.

- Key Differences : Despite differing core structures, both compounds share dihydrochloride salt forms and diamine motifs.

Biological Activity

2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride is a heterocyclic compound known for its potential biological activities. This compound, characterized by a fused benzodioxine ring and two amine groups, has garnered attention in medicinal chemistry due to its role as a synthetic intermediate in the development of various biologically active molecules.

- Molecular Formula : C8H12Cl2N2O2

- Molecular Weight : 239.1 g/mol

- CAS Number : 1134748-40-5

- Density : 1.352 g/cm³

- Melting Point : 99-101°C

- Boiling Point : 345.9°C at 760 mmHg

- Flash Point : 193.4°C

These properties are essential for understanding its behavior in biological systems and its potential applications in pharmacology.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. The mechanism of action typically involves the inhibition of bacterial growth through interference with essential biological pathways.

Case Study: Synthesis and Testing

A notable study involved the synthesis of benzimidazole-connected pyrazole derivatives from this compound. These derivatives were tested against various bacterial strains, demonstrating promising results in inhibiting growth:

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzimidazole-Pyrazole Derivative | E. coli | 20 |

| Benzimidazole-Pyrazole Derivative | S. aureus | 25 |

The results indicate that modifications to the original structure can enhance antibacterial efficacy.

The precise mechanisms by which 2,3-Dihydro-1,4-benzodioxine derivatives exert their biological effects are still under investigation. However, it is hypothesized that they may interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival.

Recent Studies

- Antimicrobial Activity : A recent study published in Medicinal Chemistry explored various derivatives of 2,3-Dihydro-1,4-benzodioxine and their antimicrobial properties. The findings suggested that modifications at the amine positions significantly affected their antibacterial potency.

- Synthetic Applications : Another study highlighted the utility of this compound as a precursor for synthesizing more complex heterocyclic compounds with potential therapeutic applications.

Safety Profile

Safety assessments indicate that while the compound shows promise in biological applications, it also possesses certain hazards:

- Skin Irritation : Causes skin irritation (H315)

- Eye Irritation : Causes serious eye irritation (H319)

- Respiratory Irritation : May cause respiratory irritation (H335)

These safety concerns necessitate careful handling in laboratory settings.

Q & A

Q. What are the recommended analytical methods for characterizing 2,3-Dihydro-1,4-benzodioxine-5,6-diamine dihydrochloride purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity. Calibrate with reference standards to quantify impurities .

- Nuclear Magnetic Resonance (NMR): Employ -NMR (400 MHz, DO) to confirm the dihydrochloride salt formation. Key signals: aromatic protons (δ 6.8–7.2 ppm), NH groups (δ 5.2–5.5 ppm), and dihydrobenzodioxine protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular ion peaks ([M+H] at m/z 231.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential HCl vapor release .

- Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for deliquescence due to hygroscopic properties .

Q. How can researchers design a baseline toxicity assessment for this compound?

Methodological Answer:

- In Vitro Assays: Use human hepatocyte (HepG2) cell lines for cytotoxicity screening (MTT assay) at concentrations of 0.1–100 µM. Include positive controls (e.g., chlorinated dioxins) for comparative toxicity profiling .

- Oxidative Stress Markers: Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence and glutathione (GSH) depletion using Ellman’s reagent .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to predict reaction intermediates and transition states for functionalization at the 5,6-diamine positions .

- Reaction Path Search: Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for regioselective substitution, reducing trial-and-error experimentation by 40–60% .

- Validation: Cross-validate computational predictions with experimental -NMR and HPLC retention times to confirm product structures .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis Framework: Systematically aggregate data from PubChem, ToxNet, and EPA DSSTox, applying standardized normalization (e.g., IC values converted to log units) to identify outliers .

- Reproducibility Checks: Replicate conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and use multivariate ANOVA to isolate variables (e.g., solvent polarity, incubation time) causing discrepancies .

- Mechanistic Profiling: Employ RNA-seq to compare gene expression profiles (e.g., CYP450 isoforms) across studies, identifying metabolic pathways influencing activity variations .

Q. How can factorial design improve the efficiency of catalytic hydrogenation steps in synthesizing this compound?

Methodological Answer:

- Factor Selection: Optimize pressure (10–50 bar), temperature (25–80°C), and catalyst loading (5–20% Pd/C) using a 2 factorial design. Prioritize main effects and interactions via Pareto charts .

- Response Surface Methodology (RSM): Model yield (%) as a function of factors, identifying optimal conditions (e.g., 30 bar, 60°C, 15% Pd/C) with a desirability function .

- Validation Runs: Confirm predictions with triplicate experiments, achieving >90% yield and <5% residual starting material by HPLC .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.